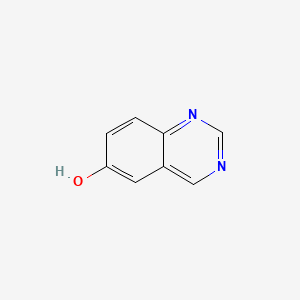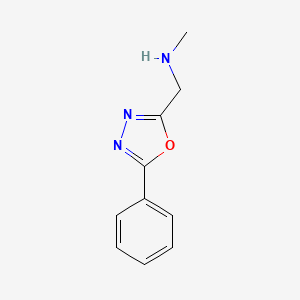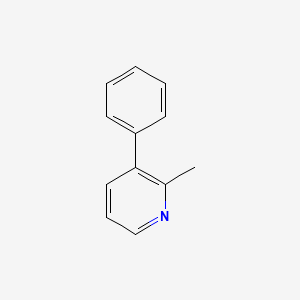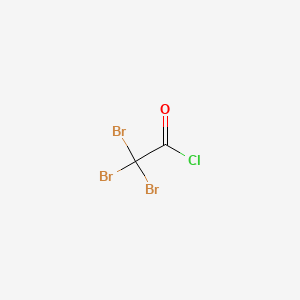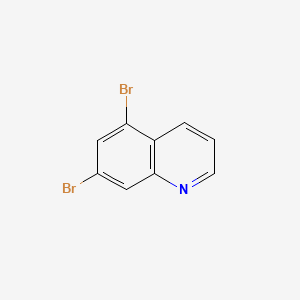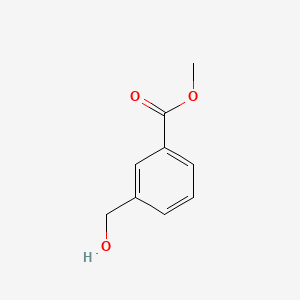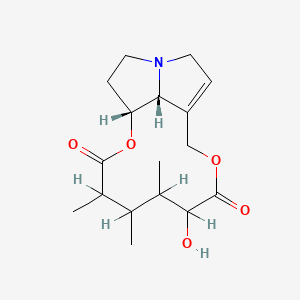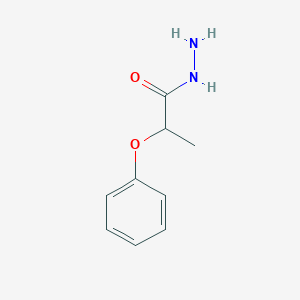
2-Phenoxypropanohydrazide
Vue d'ensemble
Description
2-Phenoxypropanohydrazide, also known as PHPH, is a chemical compound used in various fields of research and industry. It is a white to off-white crystalline powder with a molecular weight of 214.24 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Phenoxypropanohydrazide is represented by the linear formula C9H12N2O2 . The InChI code for this compound is 1S/C9H12N2O2/c1-7(9(12)11-10)13-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
2-Phenoxypropanohydrazide is a solid at room temperature. Its molecular weight is 180.21 g/mol . More specific physical and chemical properties are not provided in the search results .Applications De Recherche Scientifique
- Organic Radical Batteries (ORB) and Single Molecule Magnetic Materials
-
Nanotechnology
- Field : Material Science
- Application : Nanotechnology holds great promise and is hyped by many as the next industrial evolution. Nanotechnology-enabled products have found applications in many sectors. These include transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products .
- Results : The booming global nanotechnology market is projected to exceed US$ 125 billion by 2024 .
-
Nanomedicine
- Field : Biomedical Engineering
- Application : Poly (2-oxazoline)s, a biocompatible polymer class, are being investigated as a potential alternative to PEG, whereby their structure can be fine-tuned to modulate the pharmacokinetics and -dynamics, while avoiding PEG-specific immune responses in patients .
- Methods : The authors employed commercially available pentafluorobenzyl bromide or tosylate initiators for the polymerization, whereby the termination step could be selectively performed with O-, N- and S-nucleophiles, followed by a subsequent para-fluoro nucleophilic aromatic substitution of the pentafluorobenzyl group with O-, N-, S-nucleophiles .
- Results : Their approach enabled the rapid synthesis of POx-lipid conjugates, which were explored in liposomes and LNP-mediated mRNA delivery, whereby the introduced plurifluorophenyl-linker had a negligible effect on their performance .
- Nanophotonics and Plasmonics
- Field : Optics and Photonics
- Application : Both nanophotonics and plasmonics concern investigations into building, manipulating, and characterizing optically active nanostructures with a view to creating new capabilities in instrumentation for the nanoscale, chemical and biomedical sensing, information and communications technologies, enhanced solar cells and lighting, disease treatment, environmental remediation, and many other applications .
- Results : Over the next 10 years, nanophotonic structures and devices promise dramatic reductions in energies of device operation, densely integrated information systems with lower power dissipation, enhanced spatial resolution for imaging and patterning, and new sensors of increased sensitivity and specificity .
Safety And Hazards
Propriétés
IUPAC Name |
2-phenoxypropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(9(12)11-10)13-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFLSJRVNIXWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327590 | |
| Record name | 2-Phenoxypropanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxypropanohydrazide | |
CAS RN |
52094-92-5 | |
| Record name | 2-Phenoxypropanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



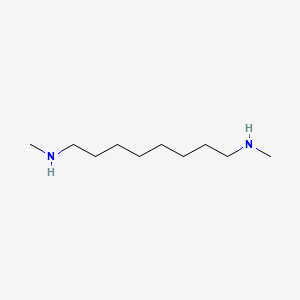
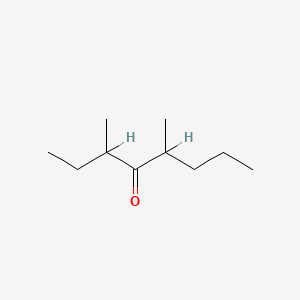
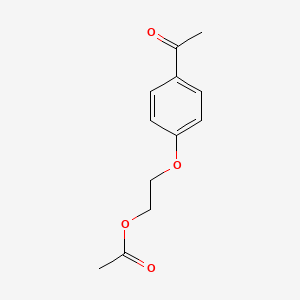
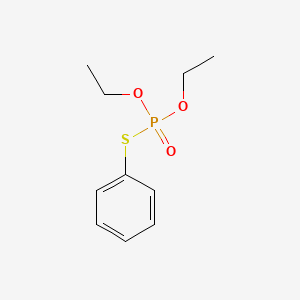
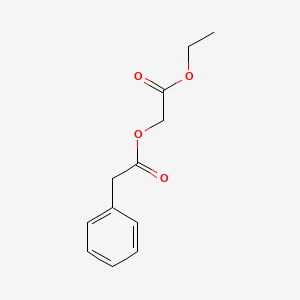
![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)
![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)
